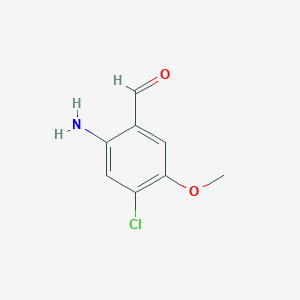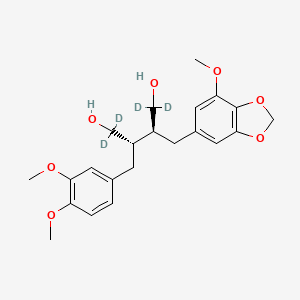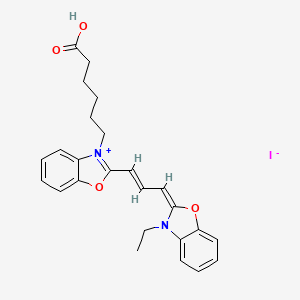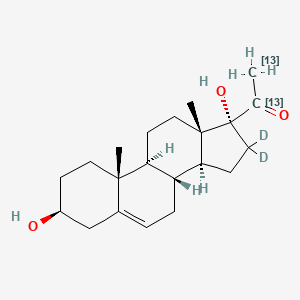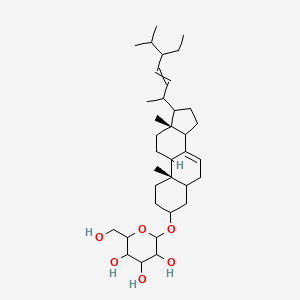
3-O-beta-D-Glucopyranosylspinasterol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-O-beta-D-Glucopyranosylspinasterol is a naturally occurring glycoside compound. It is a derivative of spinasterol, a phytosterol found in various plant species. The compound is characterized by the attachment of a glucose molecule to the spinasterol structure, specifically at the 3-O position. This modification imparts unique biological properties to the compound, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-beta-D-Glucopyranosylspinasterol typically involves the glycosylation of spinasterol. One common method is the chemo-enzymatic synthesis, which utilizes glycosidases to catalyze the attachment of the glucose molecule to the spinasterol. This method is preferred due to its specificity and efficiency .
Industrial Production Methods
Industrial production of this compound often employs large-scale enzymatic processes. These processes utilize bioreactors to maintain optimal conditions for the glycosidase enzymes, ensuring high yield and purity of the final product .
化学反应分析
Types of Reactions
3-O-beta-D-Glucopyranosylspinasterol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the sterol backbone, potentially altering its biological properties.
Substitution: Substitution reactions can introduce different functional groups to the compound, enhancing its versatility in various applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit unique biological activities, making them valuable in research and industrial applications .
科学研究应用
3-O-beta-D-Glucopyranosylspinasterol has a wide range of scientific research applications:
作用机制
The mechanism of action of 3-O-beta-D-Glucopyranosylspinasterol involves its interaction with cell membranes and various molecular targets. The glucose moiety enhances the compound’s solubility and bioavailability, allowing it to interact more effectively with biological membranes. This interaction can modulate membrane fluidity and permeability, influencing various cellular processes .
相似化合物的比较
Similar Compounds
Beta-Sitosterol-3-O-D-Glucopyranoside: Similar in structure, this compound also exhibits estrogenic properties and stimulates glucose utilization in skeletal muscle cells.
3-O-beta-D-Glucopyranosyl platycodigenin: Known for its amphiphilic structure, this compound enhances cell membrane permeability and promotes drug delivery.
Uniqueness
3-O-beta-D-Glucopyranosylspinasterol is unique due to its specific glycosylation pattern, which imparts distinct biological properties.
属性
分子式 |
C35H58O6 |
|---|---|
分子量 |
574.8 g/mol |
IUPAC 名称 |
2-[[(10S,13R)-17-(5-ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C35H58O6/c1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h8-9,11,20-24,26-33,36-39H,7,10,12-19H2,1-6H3/t21?,22?,23?,24?,26?,27?,28?,29?,30?,31?,32?,33?,34-,35+/m0/s1 |
InChI 键 |
ITYGLICZKGWOPA-DELWOBSHSA-N |
手性 SMILES |
CCC(C=CC(C)C1CCC2[C@@]1(CCC3C2=CCC4[C@@]3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C |
规范 SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


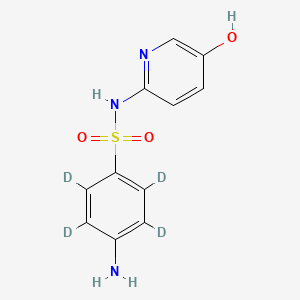
![4-[1-(1,3-Benzodioxol-5-yl)prop-1-en-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one](/img/structure/B15145473.png)
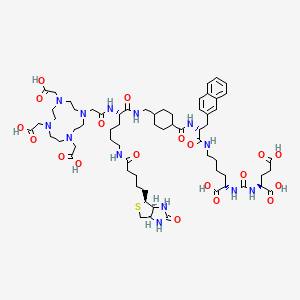
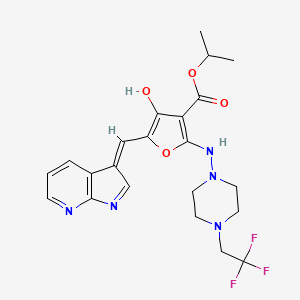
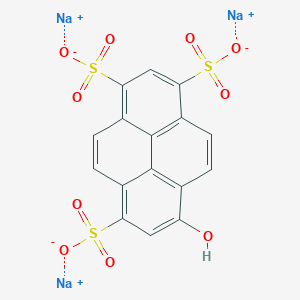
![N'-(7-Fluoro-1-(hydroxymethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide](/img/structure/B15145503.png)
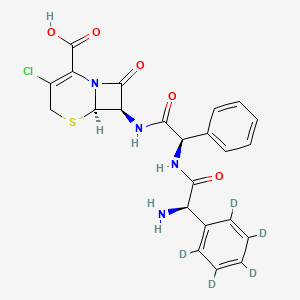

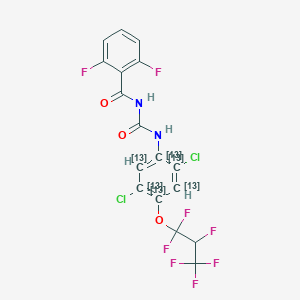
![dimethyl (2S)-2-[(4-amino-2,3,5,6-tetradeuteriobenzoyl)amino]pentanedioate](/img/structure/B15145531.png)
